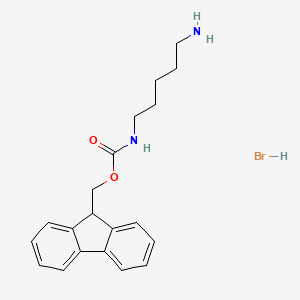

N-Fmoc-cadaverine hydrobromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-(5-aminopentyl)carbamate;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2.BrH/c21-12-6-1-7-13-22-20(23)24-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19;/h2-5,8-11,19H,1,6-7,12-14,21H2,(H,22,23);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJUIIWVLGUITRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCN.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583807 | |

| Record name | (9H-Fluoren-9-yl)methyl (5-aminopentyl)carbamate--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352351-57-6 | |

| Record name | (9H-Fluoren-9-yl)methyl (5-aminopentyl)carbamate--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 352351-57-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within Amine Functionalized Building Blocks in Chemical Biology

Amine-functionalized building blocks are fundamental components in chemical biology, serving as crucial linkers and spacers in the synthesis of a wide array of biomolecules and their analogs. creative-proteomics.combldpharm.com These molecules, which possess one or more amine groups, are instrumental in creating covalent bonds with other molecules, such as proteins, peptides, and nucleic acids. creative-proteomics.com The strategic incorporation of these linkers can influence the spatial arrangement of connected moieties, enhance solubility, and introduce specific functionalities. bldpharm.com

N-Fmoc-cadaverine hydrobromide fits squarely within this class of reagents. The presence of a primary amine at one end of its five-carbon chain allows for its attachment to various substrates, while the other amine is protected by the Fmoc group. amerigoscientific.comsigmaaldrich.com This Fmoc protection is a key feature, as it is stable under a variety of reaction conditions but can be readily removed with a mild base, such as piperidine (B6355638). This orthogonality allows for selective deprotection and further functionalization, making it a valuable tool in multistep synthetic strategies.

The five-carbon chain of the cadaverine (B124047) backbone provides a flexible spacer arm. This spacer is particularly useful in applications like the synthesis of peptide nucleic acids (PNAs), where it can be incorporated into the backbone to create conformationally restricted analogs. nih.govacs.org Additionally, in the development of drug conjugates, the extended spacer can improve the engagement of the therapeutic molecule with its biological target.

Historical Trajectory of Research on Cadaverine Derivatives in Synthetic Chemistry

Cadaverine (B124047), or 1,5-diaminopentane, was first identified in 1885 by the physician Ludwig Brieger as a product of protein decomposition in decaying flesh. nih.govwikipedia.orgrsc.org For a long time, research on cadaverine and its derivatives was primarily focused on its biological roles and its characteristic foul odor. rsc.orgfrontiersin.orgbritannica.com

The transition of cadaverine from a mere curiosity of decomposition to a valuable building block in synthetic chemistry has been a gradual process. Early chemical synthesis of cadaverine often involved the hydrogenation of glutaronitrile, a process that presented challenges due to the formation of undesired cyclic byproducts like piperidine (B6355638) and the use of highly toxic cyanide precursors. nih.gov Another route involved the decarboxylation of L-lysine. nih.govresearchgate.net

The development of protecting group chemistry was a pivotal moment for the utility of cadaverine in synthesis. The ability to selectively protect one of the two amine groups opened the door for its use as a bifunctional linker. The introduction of the Fmoc protecting group, a cornerstone of solid-phase peptide synthesis (SPPS), was particularly significant. nih.govnih.gov The creation of N-Fmoc-cadaverine provided a reagent that was fully compatible with the widely used Fmoc-based SPPS methodologies. nih.govacs.org

More recent research has focused on greener and more efficient methods for producing cadaverine, including biological synthesis pathways. nih.govrsc.org Concurrently, the applications of cadaverine derivatives have expanded significantly, with N-Fmoc-cadaverine hydrobromide being utilized in the synthesis of complex molecules for various research areas, including drug delivery and materials science. researchgate.net The study of other cadaverine derivatives, such as aminopropylcadaverine (B1199963) (APC) and N,N'-bis(3-aminopropyl)cadaverine (3APC), has also provided insights into polyamine metabolism and function. oup.comnih.gov

Overview of N Fmoc Cadaverine Hydrobromide S Strategic Utility in Advanced Synthetic Methodologies

Convergent and Divergent Synthetic Routes for N-Fmoc Protection of Cadaverine

The selective mono-protection of a symmetrical diamine like cadaverine presents a classic chemical challenge: preventing the formation of the di-substituted byproduct. Both convergent and divergent synthetic strategies can be conceptualized for the synthesis of this compound, though the practical approaches often favor a direct, optimized method that functions like a divergent route from a common starting material.

A divergent synthesis approach would involve reacting a common intermediate with various reagents to create a library of different compounds. researchgate.net In the context of N-Fmoc-cadaverine, one can consider the reaction of cadaverine with an Fmoc-donating reagent as a starting point. The goal is to favor the mono-Fmoc product over the di-Fmoc byproduct, which can then be used in subsequent, "divergent" synthetic pathways.

A convergent synthesis , in contrast, involves preparing separate fragments of a target molecule and then coupling them together near the end of the synthesis. researchgate.net For a relatively small molecule like this compound, a purely convergent approach is less common. However, the principle can be seen in strategies where a protected amino-alkanol is oxidized and then converted to the desired amine, though this is often more complex than direct protection.

The most prevalent method for synthesizing N-Fmoc-cadaverine is a direct, one-pot reaction that focuses on the selective mono-protection of cadaverine. This is achieved by carefully controlling the reaction conditions to favor the desired product. The challenge lies in the fact that once one amine is protected, the remaining free amine is still nucleophilic and can react to form the di-protected species.

Optimization of Fmoc Protection Strategies for Cadaverine

Achieving high yields of the mono-protected product is paramount. The selective mono-protection of diamines like cadaverine is a critical step to avoid di-substitution, which complicates purification and reduces yield. Optimization of reaction conditions such as temperature, solvent, and the choice of base is crucial for minimizing side reactions and improving yields. numberanalytics.com

Key parameters that are manipulated to optimize the selective N-Fmoc protection of cadaverine include:

Stoichiometry : A common strategy is to use a large excess of the diamine (cadaverine) relative to the Fmoc-reagent. This statistical approach increases the probability that an Fmoc-reagent molecule will encounter an unreacted diamine molecule rather than a mono-protected one.

Fmoc Reagent : The choice of the Fmoc-donating reagent is important. 9-fluorenylmethyl chloroformate (Fmoc-Cl) and 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) are two common options. numberanalytics.com Fmoc-Cl is often more reactive, which can sometimes lead to a higher proportion of the di-substituted byproduct if not controlled carefully. Fmoc-OSu is generally less reactive and can offer better selectivity for mono-protection.

Solvent and Base : The reaction is typically carried out in a polar aprotic solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), under basic conditions. The choice of base (e.g., triethylamine (B128534) (TEA), diisopropylethylamine (DIPEA)) and its stoichiometry are critical for neutralizing the acid generated during the reaction without promoting unwanted side reactions.

Temperature : Reactions are often run at reduced temperatures (e.g., 0 °C to room temperature) to moderate the reaction rate and improve selectivity.

A typical laboratory protocol involves dissolving cadaverine in a suitable solvent and then slowly adding a solution of the Fmoc reagent, often at a reduced temperature, to control the reaction.

Table 1: Key Parameters for Optimized Mono-Fmoc Protection of Diamines

| Parameter | Condition/Reagent | Rationale | Reference |

|---|---|---|---|

| Starting Diamine | Cadaverine (1,5-pentanediamine) | Substrate for protection | scbt.com |

| Protecting Agent | 9-Fluorenylmethyl chloroformate (Fmoc-Cl) or 9-Fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) | Introduces the base-labile Fmoc protecting group | numberanalytics.com |

| Stoichiometry | Excess of diamine relative to Fmoc reagent | Statistically favors mono-protection over di-protection | |

| Solvent | Dichloromethane (DCM), Dimethylformamide (DMF) | Polar aprotic solvents to dissolve reactants | |

| Base | Triethylamine (TEA), Diisopropylethylamine (DIPEA) | Neutralizes acid byproduct | |

| Temperature | 0 °C to Room Temperature (20–25 °C) | Controls reaction rate and improves selectivity |

| Reaction Time | Typically 1–3 hours | Allows for completion of the reaction | |

Methodological Refinements in Hydrobromide Salt Formation

Following the successful mono-protection of the diamine, the resulting N-Fmoc-cadaverine free base is converted to its hydrobromide salt. This salt form offers several advantages, including enhanced stability, improved handling characteristics, and often a crystalline nature that facilitates purification.

The process of hydrobromide salt formation is generally straightforward. It involves treating a solution of the N-Fmoc-cadaverine free base with hydrobromic acid (HBr). Refinements to this method focus on the choice of solvent, the source of HBr, and the method of product isolation to ensure high purity and yield.

Acid Source : Hydrobromic acid can be used as an aqueous solution or as a solution in an organic solvent like acetic acid. The choice depends on the solubility of the free base and the desired crystallization or precipitation conditions.

Solvent System : The N-Fmoc-cadaverine free base is typically dissolved in an organic solvent in which the hydrobromide salt has limited solubility. This allows for the product to precipitate or crystallize out of the solution upon addition of HBr. Common solvents for this step include ethers (like diethyl ether) or alcohols.

Isolation : The resulting this compound, which is typically a white to off-white solid, is then isolated by filtration, washed with a cold solvent to remove any residual impurities, and dried under vacuum. google.com

The formation of the hydrobromide salt is a crucial final step that renders the compound more suitable for storage and for use in subsequent synthetic procedures, such as solid-phase peptide synthesis.

Purification Techniques and Analytical Validation in Preparative Scale Research Synthesis

The synthesis of this compound on a preparative scale requires robust purification and analytical methods to ensure the final product meets the high purity standards required for its applications.

Chromatographic Strategies for High-Purity this compound Isolation

After the initial synthesis and salt formation, chromatographic techniques are often employed to remove any unreacted starting materials, the di-Fmoc-cadaverine byproduct, and other impurities.

Flash Chromatography : For larger scale purifications, flash chromatography over silica (B1680970) gel is a common method. A solvent gradient, typically starting with a non-polar solvent (like hexane (B92381) or dichloromethane) and gradually increasing the polarity with a more polar solvent (like methanol (B129727) or ethyl acetate), is used to elute the different components. The highly polar nature of the hydrobromide salt can sometimes make silica gel chromatography challenging, and it is often performed on the free base before salt formation.

Preparative High-Performance Liquid Chromatography (Prep-HPLC) : For achieving the highest purity, reversed-phase preparative HPLC is the method of choice. The crude product is dissolved in a suitable solvent and injected onto a C18 column. A gradient of water and an organic solvent (like acetonitrile), often with a modifier such as trifluoroacetic acid (TFA), is used to separate the desired product from closely related impurities. The fractions containing the pure product are then collected, combined, and lyophilized to yield the final high-purity N-Fmoc-cadaverine salt.

Advanced Spectroscopic Methods for Confirming Synthetic Fidelity and Product Structure

To confirm the identity and purity of the synthesized this compound, a combination of advanced spectroscopic techniques is utilized.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectroscopy are essential for confirming the structure of the molecule. The ¹H NMR spectrum will show characteristic signals for the aromatic protons of the Fmoc group, the aliphatic protons of the cadaverine backbone, and the protons on the carbons adjacent to the two different nitrogen atoms (one protected, one protonated). The integration of these signals helps to confirm the mono-substitution pattern.

Mass Spectrometry (MS) : Mass spectrometry, particularly electrospray ionization (ESI-MS), is used to confirm the molecular weight of the compound. It will show a prominent ion corresponding to the mass of the protonated N-Fmoc-cadaverine cation.

Infrared (IR) Spectroscopy : IR spectroscopy can be used to identify the key functional groups present in the molecule. Characteristic absorption bands for the carbamate (B1207046) carbonyl (C=O) of the Fmoc group, N-H bonds of the ammonium (B1175870) salt and the carbamate, and C-H bonds of the aromatic and aliphatic parts of the molecule will be present.

The combination of these analytical methods provides unambiguous confirmation of the structure and a reliable assessment of the purity of the this compound.

Green Chemistry Principles and Sustainable Approaches in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of this compound synthesis, several strategies can be employed to make the process more sustainable.

Solvent Selection : The use of greener, less toxic, and more sustainable solvents is a key aspect of green chemistry. Researchers are exploring the use of solvents like ethanol (B145695) or carrying out reactions in aqueous media or under solvent-free conditions to minimize the use of hazardous solvents like dichloromethane. researchgate.netmdpi.com

Atom Economy : The concept of atom economy encourages the design of synthetic routes that maximize the incorporation of all materials used in the process into the final product. While the use of excess diamine is common for selectivity, this lowers the atom economy. Alternative strategies, such as using a solid-phase synthesis approach where the diamine is attached to a resin, can allow for the use of stoichiometric amounts of reagents and easier purification.

Alternative Reagents : Research into alternative, more environmentally benign protecting group reagents and coupling agents is ongoing. For example, the development of catalytic methods for amidation could reduce the need for stoichiometric activating agents. nih.gov

Energy Efficiency : Conducting reactions at ambient temperature and pressure, or using energy-efficient methods like microwave irradiation, can reduce the energy consumption of the synthesis. researchgate.net Microwave-assisted synthesis has been shown to be an efficient and rapid method for the Fmoc protection of amines, often with improved yields and reduced reaction times. researchgate.net

By incorporating these green chemistry principles, the synthesis of this compound can be made more efficient, safer, and more environmentally sustainable.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Cadaverine (1,5-pentanediamine) |

| 9-fluorenylmethyl chloroformate (Fmoc-Cl) |

| 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) |

| Di-Fmoc-cadaverine |

| Dichloromethane (DCM) |

| Dimethylformamide (DMF) |

| Triethylamine (TEA) |

| Diisopropylethylamine (DIPEA) |

| Hydrobromic acid (HBr) |

| Trifluoroacetic acid (TFA) |

Applications in Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Chemistry

The development of solid-phase peptide synthesis (SPPS) by Bruce Merrifield revolutionized the way peptides are created, enabling the rapid and efficient assembly of amino acid chains. peptide.com A cornerstone of modern SPPS is the use of protecting groups, with the Fmoc group being a principal choice due to its base-lability, offering a mild deprotection alternative to the acid-labile Boc group. nih.govnih.gov this compound leverages this well-established Fmoc chemistry for specialized applications within both SPPS and traditional solution-phase peptide synthesis. peptide.comnih.gov

Integration into Peptide Sequences as a Spacer or Functional Handle

One of the primary applications of this compound in peptide synthesis is its use as a linker or spacer. celluars.com The five-carbon chain of the cadaverine backbone can be incorporated into a peptide sequence to introduce a defined distance between different domains of the peptide or between the peptide and a conjugated molecule. This spacing can be critical for maintaining the proper folding and biological activity of the peptide, or for optimizing the interaction of a conjugated moiety with its target.

The integration process typically involves standard SPPS protocols. The Fmoc group is removed from the growing peptide chain on the solid support, and the free amine is then coupled with this compound using common coupling reagents like HBTU or DIC. Following the successful coupling, the Fmoc group on the cadaverine unit can be removed with a mild base, typically piperidine (B6355638) in DMF, exposing a new primary amine for further elongation of the peptide chain or for the attachment of other molecules.

This primary amine serves as a versatile functional handle. It provides a specific site for modification without interfering with the amino acid side chains of the core peptide sequence. This is particularly useful for attaching reporter groups, such as fluorophores or biotin (B1667282), or for linking the peptide to a larger entity like a protein or a nanoparticle.

Derivatization of Peptides and Peptidomimetics via N-Fmoc-Cadaverine Linkers

Beyond simply acting as a spacer, this compound is instrumental in the synthesis of more complex derivatized peptides and peptidomimetics. Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability or oral bioavailability.

The free amine of the cadaverine linker, once deprotected, can be reacted with a wide array of chemical entities to create novel peptide derivatives. For instance, it can be acylated, alkylated, or used in reductive amination reactions to introduce new functionalities. This allows for the systematic modification of a peptide's properties.

In the realm of peptidomimetics, the cadaverine unit can be incorporated to alter the peptide backbone, moving away from the traditional alpha-amino acid structure. This modification can influence the conformational preferences of the molecule and its susceptibility to enzymatic degradation. Researchers have utilized Fmoc-protected diamines like this compound to synthesize novel peptides and peptoids with potential therapeutic applications.

Bioconjugation Strategies Utilizing this compound for Research Probes

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a fundamental technique for developing research tools to probe biological systems. nih.gov this compound serves as a valuable bifunctional crosslinker in these strategies, enabling the precise connection of different molecular components. amerigoscientific.comsigmaaldrich.com

Covalent Attachment to Biomacromolecules (e.g., proteins, nucleic acids, carbohydrates) for Research Tools

The primary amine of this compound provides a reactive handle for covalent attachment to various biomacromolecules. For proteins, this amine can be coupled to the carboxylic acid groups of aspartic acid or glutamic acid residues, or to the C-terminus, using carbodiimide (B86325) chemistry. This results in a stable amide bond, linking the cadaverine moiety to the protein. The Fmoc-protected end can then be deprotected to reveal a new amine, which can be further functionalized, for example, by attaching a fluorescent dye or an affinity tag.

This strategy allows for the site-specific labeling of biomolecules, which is crucial for many research applications. For instance, a fluorescently labeled protein can be used to visualize its localization and trafficking within living cells. Similarly, attaching a biotin tag via a cadaverine linker allows for the purification and detection of the biomolecule of interest using streptavidin-based affinity chromatography or blotting techniques. The five-carbon spacer provided by the cadaverine can also be advantageous in bioconjugation, as it can improve the accessibility of the attached label or tag for its binding partner.

Role in the Synthesis and Functionalization of Advanced Polymers and Materials

The versatility of this compound extends beyond the realm of peptides and bioconjugation into the field of materials science, particularly in the synthesis and functionalization of advanced polymers. mdpi.com Its bifunctional nature allows it to be incorporated into polymer chains or grafted onto material surfaces to impart specific properties.

In polymer synthesis, this compound can be used as a monomer or a chain modifier. For example, it can be incorporated into polyamides or polyurethanes through the reaction of its primary amine. The Fmoc-protected amine can then be deprotected post-polymerization to provide reactive sites along the polymer backbone. These sites can be used for cross-linking the polymer chains to form hydrogels or for grafting other molecules to create functionalized polymers with tailored properties, such as altered solubility, biocompatibility, or binding capabilities.

Furthermore, this compound is employed in the surface functionalization of materials. The primary amine can react with surface groups on materials like silica or gold nanoparticles, covalently attaching the cadaverine linker to the surface. cambridge.org The Fmoc group can then be removed, exposing a primary amine on the material's surface. This amine can be used to attach biomolecules, such as enzymes or antibodies, creating biosensors or targeted drug delivery vehicles. This method of surface modification allows for precise control over the density and orientation of the attached molecules, which is critical for the performance of these advanced materials.

Incorporation into Polymer Backbones or Side Chains as a Pendant Amine

This compound serves as a valuable monomer for introducing primary amine functionalities into polymers. The fluorenylmethyloxycarbonyl (Fmoc) group provides a stable protecting group for one of the amine functions, allowing the other to be manipulated or incorporated into a growing polymer chain. Once the polymer is formed, the Fmoc group can be removed under mild basic conditions, revealing a free primary amine.

This strategy is commonly employed to create polymers with pendant amine groups, where the cadaverine moiety hangs off the main polymer backbone. rsc.orgwikipedia.org These pendant amines act as reactive sites for further functionalization, such as grafting other molecules, cross-linking polymer chains, or introducing specific functionalities. The presence of these primary amines along the polymer chain can significantly alter the material's physical and chemical properties. A general approach involves transforming primary amine groups present in a polymer into other functional groups, and the ability to introduce these amines selectively using a precursor like N-Fmoc-cadaverine is a key step in this process. rsc.org

Design of Responsive Polymeric Systems with Cadaverine Scaffolds for Research Applications

Polymers containing cadaverine scaffolds are instrumental in the development of "smart" or responsive materials. researchgate.net These materials can change their properties in response to external stimuli, such as pH, temperature, or light. jchemrev.comrsc.org The pendant primary amines introduced by the cadaverine unit are basic and can be protonated or deprotonated depending on the pH of the surrounding environment.

This pH-responsiveness is a key feature in designing advanced polymeric systems. For instance, researchers have synthesized water-soluble, pH-responsive polymers by incorporating cadaverine groups into the polymer structure. researchgate.net The aggregation behavior of these polymers in aqueous solutions was found to be dependent on pH, a property that can be exploited for various research applications. researchgate.net Such responsive systems are highly sought after in fields like drug delivery, where a change in pH could trigger the release of an encapsulated therapeutic agent, and in the development of sensors and actuators. ustc.edu.cnmdpi.com

Table 1: Examples of Responsive Polymer Systems and Their Triggers

| Responsive System Type | Stimulus | Potential Application |

|---|---|---|

| pH-Responsive Polymers | Change in pH | Drug Delivery, Biosensors, Smart Gels |

| Thermo-responsive Polymers | Change in Temperature | Tissue Engineering, Cell Culture, Actuators mdpi.com |

| Photo-responsive Polymers | Light (UV/Visible) | Optical Switches, Controlled Release nih.gov |

| Ion-responsive Polymers | Presence of Specific Ions | Separation Sciences, Environmental Remediation mdpi.com |

Precursor for Novel Ligand Synthesis and Organocatalyst Development

The bifunctional nature of this compound makes it an excellent starting material for the synthesis of novel ligands and organocatalysts. Ligands, which are molecules that bind to metal centers, often feature diamine scaffolds to create effective chelation sites. The Fmoc-protected amine allows for the stepwise and controlled construction of more complex ligand architectures around the cadaverine backbone. One end of the molecule can be elaborated while the other remains protected, enabling the synthesis of asymmetrical ligands with high precision. nih.gov

This synthetic control is analogous to methods used in peptide synthesis, where Fmoc-protected amino acids are used to build complex peptide structures with specific functionalities. For example, a lysine (B10760008) derivative protected with an Fmoc group was used to incorporate a technetium-binding ligand into a peptide for radiopharmaceutical applications, demonstrating the power of this approach to introduce specific binding sites in a site-specific manner. nih.gov Similarly, the diamine structure of cadaverine is a core component in many organocatalysts, particularly those used in asymmetric synthesis.

Application in Click Chemistry and Bioorthogonal Ligation Reactions for Complex Molecular Construction

Click chemistry refers to a class of reactions that are rapid, high-yielding, and highly specific, making them ideal for constructing complex molecular architectures from modular components. sigmaaldrich.com Bioorthogonal reactions are a subset of click chemistry reactions that can proceed within living systems without interfering with native biochemical processes. researchgate.netnih.gov this compound is a useful scaffold for engaging in these powerful ligation strategies.

Installation of Click Handles onto Cadaverine Scaffolds for Post-Synthetic Modification

The free primary amine of this compound provides a convenient attachment point for "click handles"—functional groups such as azides or alkynes. By reacting the amine with a molecule containing both a carboxylic acid and a click handle (e.g., 4-pentynoic acid for an alkyne or an azido-functionalized acid), the cadaverine scaffold becomes equipped for subsequent click reactions. nih.gov

For example, reacting N-Fmoc-cadaverine with 4-pentynoic acid would yield a derivative with a terminal alkyne group, while the other amine remains protected by the Fmoc group. This modified synthon can then be "clicked" onto any molecule bearing a complementary azide (B81097) group. This modular approach allows for the efficient, post-synthetic modification of molecules and materials, including peptides, polymers, and surfaces. escholarship.orgresearchgate.net

Mechanistic Investigations and Reactivity Profiles of N Fmoc Cadaverine Hydrobromide in Research Contexts

Elucidation of Reaction Pathways Involving the Primary Amine Moiety and Fmoc Protection

N-(9-Fluorenylmethoxycarbonyl)cadaverine hydrobromide is a bifunctional linker where one of the two primary amines of the cadaverine (B124047) (1,5-diaminopentane) core is protected by the fluorenylmethoxycarbonyl (Fmoc) group, and the other is present as an ammonium (B1175870) hydrobromide salt. uoi.gr This strategic mono-protection leaves a single primary amine available for synthetic elaboration. The reaction pathways involving this free amine are characteristic of primary aliphatic amines, primarily revolving around its nucleophilic nature. byjus.com

The most common reaction pathway is acylation , where the primary amine attacks an electrophilic carbonyl carbon of reagents like acid chlorides, anhydrides, or activated esters to form a stable amide bond. libretexts.orgorganic-chemistry.org This nucleophilic substitution reaction is fundamental to its use as a linker in bioconjugation and solid-phase synthesis. aatbio.com For instance, it can be coupled to carboxylic acids, often activated by carbodiimides, to form amide linkages. cambridge.org

Another significant pathway is alkylation , where the amine reacts with alkyl halides via an SN2 mechanism. libretexts.org However, this reaction can be difficult to control, as the resulting secondary amine is often more nucleophilic than the starting primary amine, potentially leading to over-alkylation and the formation of tertiary amines and even quaternary ammonium salts. libretexts.org

The Fmoc group, in contrast, is a carbamate (B1207046) that renders the nitrogen atom non-nucleophilic and non-basic. It is stable under the acidic or mildly basic conditions often used for reactions at the free primary amine. total-synthesis.comscielo.br Its primary role is to ensure that only the unprotected terminus of the cadaverine molecule participates in the desired reaction, providing regioselectivity. The protection is introduced using reagents such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). total-synthesis.comwikipedia.org The stability of the Fmoc group to acid allows for the use of other protecting groups in the same synthetic scheme, such as the acid-labile tert-butoxycarbonyl (Boc) group, providing an orthogonal protection strategy. total-synthesis.comscielo.br

Influence of Fmoc Protection on Amine Reactivity and Selectivity in Synthetic Transformations

The defining feature of the Fmoc group in N-Fmoc-cadaverine hydrobromide is its ability to impart chemical selectivity by differentiating the two amines of the cadaverine scaffold. This influence stems from its unique stability and cleavage characteristics. The Fmoc group is exceptionally stable towards acidic conditions, tolerating reagents like trifluoroacetic acid (TFA) and hydrobromic acid (HBr), which are often used to remove other protecting groups like Boc. total-synthesis.com This orthogonality is crucial in multi-step syntheses, particularly in solid-phase peptide synthesis (SPPS), where side-chain protecting groups are often acid-labile. acs.org

Conversely, the Fmoc group is specifically designed to be labile to basic conditions. wikipedia.org It is rapidly cleaved by amines, most commonly a solution of 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). total-synthesis.comacs.org The deprotection occurs via an E1cb elimination mechanism, initiated by the abstraction of the acidic proton on the fluorenyl ring system. total-synthesis.com This specific cleavage condition allows the protected amine to be unmasked at a desired point in a synthetic sequence without disturbing acid-sensitive parts of the molecule.

This selective reactivity allows this compound to serve as a versatile building block. The free primary amine can be functionalized first, for example, by coupling it to a solid support or another molecule. Subsequently, the Fmoc group can be removed under basic conditions to reveal a new primary amine, which can then undergo further reactions. This stepwise functionalization at opposite ends of the diamine linker is fundamental to its application in creating complex molecular architectures.

The table below summarizes the conditions under which the Fmoc group is stable or cleaved, highlighting its role in enabling selective transformations at the free amine terminus of this compound.

| Reagent/Condition Class | Specific Examples | Effect on Fmoc Group | Implication for Selectivity |

|---|---|---|---|

| Strong Acids | Trifluoroacetic Acid (TFA), HBr, HCl | Stable | Allows for selective deprotection of acid-labile groups (e.g., Boc) while the Fmoc-protected amine remains intact. |

| Weak/Moderate Bases | Pyridine (B92270), Diisopropylethylamine (DIPEA) | Generally Stable (cleavage is very slow) | Can be used as a non-nucleophilic base in reactions involving the free amine without premature Fmoc removal. |

| Strong Amine Bases | Piperidine (20% in DMF), Morpholine | Rapidly Cleaved | Provides a specific and efficient method for deprotection after the free amine has been functionalized. |

| Catalytic Hydrogenation | H₂, Pd/C | Quasi-orthogonal (can be cleaved, but slower than Cbz group) | Selectivity is possible over more labile groups like benzyloxycarbonyl (Cbz), but conditions must be carefully controlled. total-synthesis.com |

| Acylating Agents | Acid chlorides, Anhydrides, Activated Esters | Stable | Enables selective acylation at the free primary amine to form an amide bond. |

pH-Dependent Reactivity and Its Implications for Selective Functionalization Studies

The reactivity of the primary amine moiety in this compound is critically dependent on the pH of the reaction medium. The hydrobromide salt form indicates that, in the solid state and in neutral or acidic aqueous solutions, the primary amine exists predominantly in its protonated, non-nucleophilic ammonium form (-NH₃⁺). For the amine to act as a nucleophile in reactions such as acylation or alkylation, it must be deprotonated to its free amine form (-NH₂). byjus.com

This transformation is governed by the acid dissociation constant (pKa) of the primary ammonium group. The pKa of a typical primary alkylammonium ion is around 10-11. Therefore, to achieve a significant concentration of the reactive free amine, the pH of the reaction mixture must be raised to a level approaching or exceeding this pKa value. In practice, many acylation reactions are carried out in the presence of a non-nucleophilic base, such as pyridine or diisopropylethylamine (DIPEA), which serves to neutralize the hydrobromide and any acidic byproducts generated during the reaction, thereby maintaining a sufficient concentration of the deprotonated amine. byjus.comlibretexts.org

The pH-dependent nature of the amine's nucleophilicity is a powerful tool for controlling selectivity. At a low pH (e.g., pH < 8), the amine is protonated and effectively "turned off," protecting it from reacting with electrophiles present in the solution. As the pH is increased, its nucleophilicity is "turned on," allowing for controlled functionalization. This principle is essential when working with substrates that may have pH-sensitive functional groups. For example, selective N-acylation can be achieved in the presence of other nucleophiles by carefully tuning the pH to optimize the reactivity of the target amine over others. cambridge.org

The following table illustrates the relationship between pH, the protonation state of the primary amine in this compound, and its resulting chemical reactivity.

| pH Range | Dominant Species | Nucleophilicity | Reactivity toward Electrophiles (e.g., Acyl Chlorides) |

|---|---|---|---|

| Acidic (pH < 8) | Protonated Ammonium (-NH₃⁺) | Very Low / Negligible | Effectively non-reactive; protected by protonation. |

| Near pKa (pH 9-11) | Equilibrium mixture of -NH₃⁺ and -NH₂ | Moderate to High | Reaction proceeds as the -NH₂ form is consumed, shifting the equilibrium. |

| Basic (pH > 11) | Deprotonated Amine (-NH₂) | High | Optimal reactivity for nucleophilic attack. |

Kinetic and Thermodynamic Aspects of this compound Reactions

The kinetics and thermodynamics of reactions involving this compound are largely governed by the behavior of its unprotected primary aliphatic amine. While specific rate constants and thermodynamic parameters for this exact compound are not extensively documented in isolation, its reactivity can be understood from studies of analogous systems, such as those in Fmoc-based solid-phase peptide synthesis (SPPS). acs.org

Kinetic Aspects: The rate of reactions, particularly acylations, is highly dependent on several factors:

Nucleophilicity of the Amine: The reaction rate is directly proportional to the concentration of the deprotonated, nucleophilic free amine (-NH₂). As discussed in the previous section, this concentration is pH-dependent, making the reaction kinetics sensitive to the basicity of the medium.

Electrophilicity of the Reagent: The nature of the acylating agent is critical. Highly reactive electrophiles like acid chlorides react much faster than less reactive ones like esters.

Solvent and Temperature: Solvents capable of solvating the transition state can influence reaction rates. In SPPS, polar aprotic solvents like DMF are common. acs.org Increased temperature generally increases the reaction rate, although it can also promote side reactions.

Steric Hindrance: The primary amine on the pentyl chain of cadaverine is sterically accessible, which generally allows for rapid kinetics, similar to the coupling of Fmoc-protected amino acids to a resin-bound amine in SPPS. acs.org

Kinetic modeling in SPPS has shown that coupling reactions involving Fmoc-protected amino acids can be monitored and their rates determined, providing a framework for understanding the kinetics of this compound in similar coupling reactions. acs.org

Computational Chemistry Approaches to Understand Reactivity, Conformation, and Interaction Dynamics

Computational chemistry offers powerful tools for investigating the properties of this compound at a molecular level, providing insights that complement experimental findings. Methodologies such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations can be applied to understand its structure, reactivity, and interactions.

Density Functional Theory (DFT): DFT calculations are well-suited for studying the electronic structure and energetics of the molecule. Specific applications include:

Conformational Analysis: The flexible five-carbon chain of the cadaverine linker allows for multiple conformations. DFT can be used to calculate the relative energies of different conformers (e.g., extended vs. folded structures) to identify the most stable geometries in different environments.

Reactivity Indices: Calculations can determine properties like atomic charges and frontier molecular orbital energies (HOMO/LUMO), which help predict the reactivity of the primary amine. The nucleophilicity of the nitrogen atom can be quantified and compared with other molecules.

Reaction Mechanism Elucidation: DFT is used to model the transition states of reactions, such as the acylation of the primary amine. By calculating the activation energy barriers for proposed pathways, the most likely mechanism can be determined. researchgate.net This approach has been used to understand the role of mono-N-protected amino acid ligands in promoting C-H activation in palladium catalysis, demonstrating the power of DFT in clarifying complex reaction mechanisms. researchgate.net

pKa Prediction: The pKa of the primary ammonium group can be calculated, providing a theoretical basis for the pH-dependent reactivity observed experimentally.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of this compound and its interactions with other molecules or surfaces over time. nih.gov This is particularly useful for:

Solvation Effects: Understanding how the molecule interacts with solvent molecules and how this affects its conformation and the accessibility of the reactive primary amine.

Interaction with Surfaces: In applications where the molecule is used as a linker to a solid support, MD simulations can model the binding process and the conformational ensemble of the tethered molecule.

Biomolecular Interactions: If used to link a payload to a biomolecule, MD can simulate the flexibility of the linker and how it influences the binding and orientation of the conjugated partners. Studies on Fmoc-protected building blocks for spiroligomers have used computational analysis to determine preferred conformations, illustrating how these methods can predict the structure of larger assemblies. nih.gov

Together, these computational approaches provide a detailed, atomistic picture of this compound, helping to rationalize its chemical behavior and guide its application in synthesis and materials science.

Advanced Analytical and Spectroscopic Characterization of N Fmoc Cadaverine Hydrobromide Derivatives in Research

High-Resolution Mass Spectrometry for Elucidating Complex Reaction Products and Intermediates

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of N-Fmoc-cadaverine derivatives, offering unparalleled accuracy in mass determination. Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), coupled with analyzers like Time-of-Flight (TOF) or Orbitrap, enable the precise measurement of molecular weights to within a few parts per million (ppm). This accuracy is critical for confirming elemental composition and distinguishing between compounds with very similar nominal masses.

In research, HRMS is used to:

Confirm Product Identity: Following a synthetic step, HRMS provides definitive confirmation of the desired product's mass. For N-Fmoc-cadaverine hydrobromide (C₂₀H₂₅BrN₂O₂), the expected monoisotopic mass of the protonated cation [M+H]⁺ (C₂₀H₂₅N₂O₂⁺) is 325.1911 Da.

Identify Intermediates and Byproducts: Complex reactions often yield transient intermediates or minor byproducts. HRMS can detect these species even at low concentrations, providing crucial insights into reaction mechanisms and helping to optimize conditions to improve yield and purity.

Elucidate Fragmentation Pathways: Tandem mass spectrometry (MS/MS or MSⁿ) experiments involve the isolation and fragmentation of a specific ion. nih.gov For Fmoc-protected compounds, characteristic fragmentation patterns are observed. The primary fragmentation involves the cleavage of the Fmoc group, leading to a prominent ion at m/z 179.0859, corresponding to the dibenzofulvene cation, or a neutral loss of 222.0681 Da (C₁₅H₁₀O₂). nih.gov Analyzing the fragmentation of a new derivative helps to confirm its structure, particularly the location of modifications on the cadaverine (B124047) backbone.

Table 1: Illustrative HRMS Fragmentation Data for a Hypothetical N-Fmoc-Cadaverine Derivative

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Fragment Structure/Identity |

| 426.2697 [M+H]⁺ | 325.1911 | [M - C₆H₅O + H]⁺ (Loss of a Phenoxy group) |

| 426.2697 [M+H]⁺ | 204.1856 | [M - Fmoc]⁺ (Loss of Fmoc group) |

| 426.2697 [M+H]⁺ | 179.0859 | Dibenzofulvene Cation [C₁₄H₁₁]⁺ |

Nuclear Magnetic Resonance Spectroscopy for Structural Confirmation, Purity Assessment, and Conformational Analysis of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. scientificlabs.ie Both ¹H and ¹³C NMR are routinely used to confirm the identity and purity of this compound and its derivatives.

¹H NMR: Provides detailed information about the chemical environment of protons. For N-Fmoc-cadaverine, the spectrum shows characteristic signals for the aromatic protons of the fluorenyl group (typically between 7.3 and 7.8 ppm), the methylene (B1212753) protons of the cadaverine backbone (aliphatic region, ~1.3-3.2 ppm), and the methine and methylene protons of the Fmoc group itself (~4.2-4.5 ppm). Integration of these signals allows for the quantification of protons in different parts of the molecule, confirming its structure.

¹³C NMR: Reveals the carbon skeleton of the molecule. Distinct signals are observed for the carbonyl carbon of the carbamate (B1207046) (~156 ppm), the aromatic carbons of the fluorenyl group (~120-144 ppm), and the aliphatic carbons of the cadaverine chain (~23-41 ppm). The number of signals confirms the molecule's symmetry.

2D NMR Techniques: For more complex derivatives, two-dimensional NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between protons and carbons, providing unambiguous structural assignment.

Purity Assessment: The presence of impurities is readily detected in NMR spectra as extra peaks. By comparing the integration of impurity signals to the main compound signals, a quantitative assessment of purity can be made.

Conformational Analysis: Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to study the through-space interactions between protons, providing insights into the preferred three-dimensional structure and conformation of derivatives in solution.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for N-Fmoc-Cadaverine Moiety

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Fmoc Aromatic (8H) | 7.30 - 7.80 | 120.0, 125.1, 127.1, 127.7 |

| Fmoc Aromatic Quaternary (4C) | - | 141.3, 143.9 |

| Fmoc CH | 4.25 (t) | 47.2 |

| Fmoc CH₂ | 4.45 (d) | 66.5 |

| Carbamate C=O | - | 156.4 |

| Cadaverine α-CH₂ (Fmoc-NH-CH₂ ) | 3.15 (q) | 40.8 |

| Cadaverine ε-CH₂ (CH₂ -NH₃⁺) | 2.95 (t) | 39.5 |

| Cadaverine β, δ-CH₂ | 1.50 - 1.65 (m) | 26.0, 27.5 |

| Cadaverine γ-CH₂ | 1.35 - 1.45 (m) | 23.8 |

Advanced Chromatographic Methods (HPLC, UPLC) for Purity Assessment and Reaction Monitoring in Synthetic Pathways

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are cornerstone techniques for separating complex mixtures and assessing the purity of compounds like this compound. nih.gov These methods rely on the differential partitioning of analytes between a stationary phase (typically a C18 silica (B1680970) column) and a mobile phase.

Purity Assessment: A primary application is the determination of sample purity. A pure sample of this compound will ideally show a single, sharp peak in the chromatogram. The area of this peak relative to the total area of all peaks provides a quantitative measure of purity, often expressed as a percentage. UPLC, with its smaller particle size columns, offers higher resolution and faster analysis times compared to traditional HPLC.

Reaction Monitoring: The progress of a chemical reaction involving an N-Fmoc-cadaverine derivative can be monitored by taking small aliquots from the reaction mixture over time and analyzing them by HPLC/UPLC. This allows for the tracking of the disappearance of starting materials and the appearance of the product, enabling researchers to determine the optimal reaction time and identify the formation of any byproducts. mdpi.com

Preparative Chromatography: HPLC can be scaled up from an analytical technique to a preparative one. This is frequently used for the final purification of N-Fmoc-cadaverine derivatives, separating the desired product from unreacted starting materials and byproducts to achieve high purity.

Spectroscopic Techniques (IR, UV-Vis, Fluorescence) for Probing Chemical Interactions and Functionalization Success

Other spectroscopic techniques provide complementary information about the functional groups and electronic properties of N-Fmoc-cadaverine derivatives.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. Key vibrational bands for N-Fmoc-cadaverine include N-H stretching (~3300 cm⁻¹), C-H stretching from aromatic and aliphatic groups (~2850-3100 cm⁻¹), a strong C=O stretch from the carbamate group (~1690 cm⁻¹), and C=C stretching from the aromatic rings (~1450 cm⁻¹). The appearance or disappearance of specific bands confirms the success of a functionalization reaction.

UV-Vis Spectroscopy: The fluorenyl group of the Fmoc moiety possesses a strong chromophore that absorbs ultraviolet light. nih.gov This property is extensively used for quantification. N-Fmoc-cadaverine exhibits characteristic absorbance maxima around 265 nm and 301 nm. The cleavage of the Fmoc group during a deprotection step can be monitored by observing the appearance of the dibenzofulvene-piperidine adduct in the solution, which has a distinct UV absorbance. This forms the basis for the most common method of quantifying loading on solid-phase synthesis resins.

Fluorescence Spectroscopy: The fluorenyl group is also highly fluorescent, with an excitation maximum typically around 265 nm and an emission maximum around 315 nm. chemimpex.commdpi.com This fluorescence can be exploited for highly sensitive detection. Derivatizing a non-fluorescent molecule with an Fmoc-containing reagent like N-Fmoc-cadaverine allows for its detection at very low concentrations using fluorescence-based HPLC or plate readers. chemimpex.com

In situ Monitoring Techniques for Reactions Involving this compound in Research Settings

The ability to monitor reactions in real-time, or in situ, without the need for sample extraction, provides dynamic information about reaction kinetics and mechanisms. nih.gov In the context of syntheses involving this compound, particularly in solid-phase peptide synthesis (SPPS), several techniques are employed.

In-line UV-Vis Spectroscopy: In automated synthesizers, the liquid flowing from the reactor can be passed through a flow cell in a UV-Vis spectrophotometer. scbt.com This is the standard method for monitoring the Fmoc deprotection step in SPPS. The concentration of the released dibenzofulvene-piperidine adduct is measured in real-time, and the reaction is considered complete when the absorbance plateaus, signaling that all Fmoc groups have been cleaved. nih.govaatbio.com

Flow NMR: It is possible to flow a reaction mixture directly through a specialized NMR tube placed within the spectrometer. This allows for the direct observation of the conversion of reactants to products over time, providing rich kinetic data and the potential to identify short-lived reaction intermediates that would be missed by traditional offline analysis.

Fiber-Optic IR/Raman Spectroscopy: Probes can be inserted directly into a reaction vessel to acquire IR or Raman spectra of the reacting mixture. This can be particularly useful for monitoring reactions on a solid support, where changes in the vibrational bands corresponding to the starting material and product can be tracked to determine reaction completion.

Emerging Research Frontiers and Innovative Methodologies for N Fmoc Cadaverine Hydrobromide

Development of Novel Linkers and Spacers Based on the Cadaverine (B124047) Scaffold for Specialized Research Needs

N-Fmoc-cadaverine hydrobromide serves as a fundamental component in the synthesis of novel linkers and spacers tailored for specific research applications, such as bioconjugation and solid-phase synthesis. aatbio.comnih.gov The five-carbon chain of the cadaverine moiety provides a flexible spacer that can be crucial for overcoming steric hindrance between conjugated molecules.

The presence of a free primary amine on the this compound molecule, once the hydrobromide salt is neutralized, allows for its direct coupling to a variety of substrates, including resins for solid-phase synthesis or other molecules to create bifunctional linkers. For instance, it can be attached to a solid support, and after Fmoc deprotection, the newly liberated amine can serve as an initiation point for peptide synthesis. This strategy allows for the introduction of a flexible linker between the solid support and the synthesized peptide.

Furthermore, the free amine can be reacted with other functional groups to create heterobifunctional linkers. For example, reaction with a molecule containing a carboxyl group would yield an amide bond, leaving the other end of the molecule available for further functionalization. This approach is instrumental in creating linkers with orthogonal reactivity, essential for multi-step conjugation strategies.

The development of flow-mediated synthesis techniques has enabled the efficient and scalable production of monoprotected diamines, including those with Fmoc protection. semanticscholar.orgnih.gov This methodology offers a significant advantage over traditional batch synthesis by providing better control over reaction conditions and reducing reaction times, thus facilitating the production of N-Fmoc-cadaverine-based linkers for high-throughput applications.

Table 1: Examples of Linker Applications Utilizing Diamine Scaffolds

| Linker Application | Role of Diamine Scaffold (e.g., Cadaverine) | Potential Advantage of this compound |

| Solid-Phase Peptide Synthesis | Provides a flexible spacer between the resin and the peptide chain. | The Fmoc group is compatible with standard Fmoc-based peptide synthesis protocols. |

| Bioconjugation | Acts as a bifunctional linker to connect two different molecules (e.g., a drug and an antibody). | The free amine allows for versatile functionalization to create heterobifunctional linkers. |

| Synthesis of Poly-Ubiquitin Chains | Can be modified to create bifunctional ubiquitin monomers for polymerization. nih.gov | The defined length of the cadaverine spacer can influence the properties of the resulting poly-ubiquitin chain. |

| Fluorescence Resonance Energy Transfer (FRET) Probes | Serves as a spacer to maintain a specific distance between donor and acceptor fluorophores. mdpi.commdpi.com | The flexible nature of the cadaverine chain can be exploited to study dynamic molecular interactions. |

Applications in Supramolecular Chemistry and Self-Assembly Systems Derived from Cadaverine Structures

The Fmoc group, with its planar aromatic structure, is a well-known driver of self-assembly through π-π stacking interactions. beilstein-journals.orgmdpi.com When attached to amino acids or peptides, it can induce the formation of various supramolecular structures such as nanofibers, hydrogels, and vesicles. nih.govchemrxiv.orgqub.ac.ukresearchgate.netchemrxiv.org this compound, possessing this key structural motif, is an intriguing candidate for the construction of novel self-assembling systems.

The flexible five-carbon chain of cadaverine can influence the packing of the Fmoc groups, potentially leading to the formation of unique supramolecular architectures not observed with more rigid Fmoc-amino acid counterparts. The presence of a terminal primary amine also offers a site for modification, allowing for the introduction of other functionalities that can further direct the self-assembly process or impart specific functions to the resulting nanostructures.

For instance, the terminal amine could be functionalized with a charged group to introduce electrostatic interactions, or with a recognition motif to enable specific binding events. Co-assembly of N-Fmoc-cadaverine derivatives with other Fmoc-amino acids or Fmoc-peptides presents a strategy for creating complex, multi-component supramolecular systems with tunable properties. mdpi.com

The self-assembly of these cadaverine-derived molecules can be triggered by changes in environmental conditions such as pH or solvent composition, making them responsive materials. These materials could find applications in areas such as drug delivery, where the self-assembled structure can encapsulate a therapeutic agent and release it in response to a specific stimulus.

Table 2: Factors Influencing Self-Assembly of Fmoc-Derivatives

| Factor | Influence on Self-Assembly | Relevance to this compound |

| Fmoc Group | Drives self-assembly through π-π stacking interactions. mdpi.com | The primary driving force for the self-assembly of this compound. |

| Alkyl Chain Length | Affects the packing of the molecules and the morphology of the resulting nanostructures. | The five-carbon chain of cadaverine provides flexibility, potentially leading to unique assembled structures. |

| Terminal Functional Group | Can introduce additional intermolecular interactions (e.g., hydrogen bonding, electrostatic interactions). | The primary amine of this compound can be modified to tune the self-assembly process. |

| Solvent | The polarity and composition of the solvent can significantly impact the solubility and aggregation of the molecules. researchgate.net | Solvent choice is a critical parameter for controlling the self-assembly of N-Fmoc-cadaverine derivatives. |

| pH | Can alter the charge state of functional groups, thereby influencing intermolecular interactions. | The protonation state of the terminal amine in this compound is pH-dependent. |

Engineering of Novel Biocompatible Materials for Research Applications Utilizing Cadaverine Derivatives

Cadaverine is a bio-based monomer that can be used to produce polyamides with properties comparable to their petroleum-based counterparts. nih.govacs.orgalderbioinsights.co.uknih.gov The use of this compound as a starting material allows for the precise incorporation of this diamine into polymeric structures, paving the way for the engineering of novel biocompatible materials for research applications, particularly in tissue engineering. nih.govpharmacophorejournal.comnih.govyoutube.com

In the context of tissue engineering, scaffolds provide a temporary support for cells to grow and form new tissue. mdpi.com These scaffolds need to be biocompatible, biodegradable, and possess appropriate mechanical properties. Polyamides derived from cadaverine are promising candidates for such applications. By using this compound in the synthesis of these polyamides, it is possible to control the polymer's molecular weight and introduce specific functionalities.

For example, the Fmoc-protected amine allows for stepwise polymer synthesis, enabling the creation of well-defined block copolymers with alternating cadaverine and other monomer units. This control over the polymer architecture is crucial for tuning the material's properties, such as its degradation rate and mechanical strength, to match the requirements of a specific tissue. researchgate.net

Furthermore, the terminal amine of the cadaverine unit within the polymer chain can be deprotected and functionalized with bioactive molecules, such as cell adhesion peptides or growth factors, to enhance the biological performance of the scaffold. This approach allows for the creation of "smart" biomaterials that can actively guide tissue regeneration.

Table 3: Properties of Cadaverine-Based Polyamides for Biocompatible Materials

| Property | Significance in Biocompatible Materials | Control through this compound |

| Biocompatibility | Essential to prevent adverse reactions in biological systems. | Cadaverine is a naturally occurring molecule, suggesting good biocompatibility of its polymers. |

| Biodegradability | Allows the material to be broken down and absorbed by the body over time. youtube.com | The amide bonds in polyamides can be susceptible to hydrolysis. |

| Mechanical Strength | Needs to match the mechanical properties of the target tissue. | Can be tuned by controlling the molecular weight and composition of the polymer. |

| Porosity | A porous structure is necessary for cell infiltration and nutrient transport. nih.gov | Can be controlled through various fabrication techniques like electrospinning. |

| Bioactivity | The ability to promote specific cellular responses. | The free amine of the cadaverine unit can be functionalized with bioactive molecules. |

Integration into Microfluidic Synthesis and High-Throughput Screening Platforms for Accelerated Discovery

The compatibility of the Fmoc protecting group with automated synthesis platforms makes this compound an ideal building block for integration into microfluidic synthesis and high-throughput screening (HTS) systems. nih.gov These technologies have revolutionized the field of drug discovery and materials science by enabling the rapid synthesis and evaluation of large libraries of compounds. mdpi.com

Microfluidic devices allow for the precise control of reaction conditions on a microscale, leading to higher yields, reduced reagent consumption, and faster reaction times compared to traditional batch synthesis. In the context of peptide synthesis, for example, this compound can be used as a monomer to introduce a flexible linker into a peptide sequence. The automated nature of microfluidic synthesizers allows for the rapid generation of a library of peptides with varying linker lengths or compositions. researchgate.net

Once synthesized, these compound libraries can be directly subjected to HTS to identify molecules with desired biological activities or material properties. For instance, a library of peptides containing a cadaverine-based linker could be screened for their ability to bind to a specific protein target. The integration of synthesis and screening on a single platform significantly accelerates the discovery process. nih.govresearchgate.net

The use of this compound in these platforms is not limited to peptide synthesis. It can also be incorporated into the synthesis of other small molecules and polymers, expanding the chemical space that can be explored in HTS campaigns.

Table 4: Advantages of Integrating this compound into Automated Platforms

| Feature | Advantage | Relevance to this compound |

| Miniaturization | Reduces reagent consumption and waste. | Cost-effective for synthesizing libraries of cadaverine-containing molecules. |

| Automation | Increases throughput and reproducibility. | Enables the rapid and reliable synthesis of large numbers of compounds. |

| Precise Control | Allows for fine-tuning of reaction conditions. | Leads to higher yields and purities of the synthesized molecules. |

| Integration | Seamlessly combines synthesis and screening. | Accelerates the discovery of novel compounds with desired properties. |

Advanced Spectroscopic Probes and Imaging Agents Utilizing Cadaverine Derivatives in Chemical Biology Research

This compound serves as a valuable precursor for the synthesis of advanced spectroscopic probes and imaging agents for chemical biology research. The free primary amine of the cadaverine moiety provides a convenient handle for the attachment of fluorophores, quenchers, and other reporter groups. biotium.com

For example, by reacting this compound with a fluorescent dye that has a reactive group for amines, a fluorescently labeled cadaverine derivative can be synthesized. After deprotection of the Fmoc group, this fluorescent probe can be incorporated into a peptide or other biomolecule to study its localization and dynamics within a cell. researchgate.net

The flexible five-carbon spacer of the cadaverine linker can be advantageous in the design of Förster Resonance Energy Transfer (FRET) probes. mdpi.commdpi.comnih.govrsc.org In a FRET probe, a donor and an acceptor fluorophore are positioned at a specific distance from each other. The efficiency of energy transfer between the two fluorophores is highly dependent on this distance. The cadaverine linker can be used to control the distance between the donor and acceptor, allowing for the creation of probes that are sensitive to conformational changes in a biomolecule or to the binding of a ligand.

Furthermore, cadaverine derivatives can be labeled with radioisotopes for use in imaging techniques such as positron emission tomography (PET). The ability to attach these imaging agents to specific biomolecules allows for the non-invasive visualization of biological processes in living organisms. researchgate.net

Table 5: Applications of Cadaverine-Based Spectroscopic Probes and Imaging Agents

| Probe/Agent Type | Application | Role of this compound |

| Fluorescently Labeled Probes | Cellular imaging, protein tracking, and localization studies. | Provides a linker for attaching a fluorophore to a biomolecule. |

| FRET Probes | Studying protein-protein interactions, conformational changes, and enzyme activity. mdpi.commdpi.com | Acts as a spacer to control the distance between donor and acceptor fluorophores. |

| Radioactive Imaging Agents | In vivo imaging of biological processes using techniques like PET. | Serves as a linker for chelating a radioisotope and attaching it to a targeting molecule. |

| Quenched Probes | Measuring enzyme activity through the cleavage of a linker separating a fluorophore and a quencher. | The cadaverine linker can be designed to be cleavable by a specific enzyme. |

Future Perspectives and Unresolved Challenges in N Fmoc Cadaverine Hydrobromide Research

Addressing Scalability and Cost-Effectiveness in Research-Grade Production for Broader Application

The widespread application of N-Fmoc-cadaverine hydrobromide is currently hindered by challenges related to its production scalability and cost. The synthesis is contingent on the availability and cost of its precursor, cadaverine (B124047) (1,5-diaminopentane). nih.gov While chemical synthesis routes for cadaverine exist, they often involve hazardous reagents like cyanide or suffer from low selectivity and equipment corrosion. nih.govresearchgate.net Green and bio-based production methods for cadaverine are being explored, but face their own challenges, including low enzyme stability, complex purification processes, and the high cost of co-factors and inducers. nih.govnih.gov

Future research must focus on developing robust, cost-effective, and scalable total synthesis pathways. This could involve:

Optimizing Biocatalytic Routes: Enhancing the efficiency and stability of enzymes like lysine (B10760008) decarboxylase for cadaverine production to reduce downstream processing costs. nih.gov

Streamlining Fmoc Protection: Developing high-yield, one-pot protection strategies that minimize solvent use and simplify purification.

Continuous Flow Synthesis: Implementing continuous manufacturing processes, which have been shown to improve reproducibility and reduce costs for complex molecules, could be a viable strategy for industrial-scale production. nih.govnih.gov

Addressing these production bottlenecks is critical for making this compound and its derivatives more accessible for large-scale research applications, such as in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.

Enhancing Reaction Efficiency and Selectivity in Complex Biological Milieus for Advanced Bioconjugation

Bioconjugation is the chemical process of joining two molecules where at least one is a biomolecule, such as a protein or nucleic acid. thermofisher.com this compound provides a versatile linker for these applications, with its free amine group readily reacting with functional groups on biomolecules. However, achieving high efficiency and selectivity in a complex biological environment, such as inside a living cell or in blood plasma, remains a significant challenge.

The primary amine of the cadaverine linker is typically targeted for conjugation, often reacting with activated esters like N-hydroxysuccinimide (NHS) esters on a target molecule to form stable amide bonds. thermofisher.com Key challenges in this process include:

Side Reactions: The presence of multiple nucleophilic functional groups on a protein surface (e.g., lysine residues) can lead to non-specific conjugation and a heterogeneous product mixture.

Hydrolysis: Activated reagents are susceptible to hydrolysis in aqueous biological buffers, reducing the efficiency of the desired conjugation reaction.

Steric Hindrance: The accessibility of the target functional group on a folded biomolecule can be limited, slowing down the reaction rate.

Future research should aim to develop advanced bioconjugation strategies that improve control over the reaction. This includes the exploration of bioorthogonal reactions that proceed with high selectivity and efficiency under physiological conditions. While the primary amine of cadaverine is not intrinsically bioorthogonal, the linker could be modified to incorporate groups that are, such as azides or alkynes for click chemistry. thermofisher.com Enhancing the stability of the reactive components and optimizing reaction conditions (e.g., pH, buffer composition) are crucial for minimizing side reactions and maximizing the yield of the desired bioconjugate.

Development of Diverse Reversible or Cleavable N-Fmoc-Cadaverine Linkers for Next-Generation Chemical Tools

The permanent, stable amide bond formed by many current bioconjugation methods is not always desirable. There is a growing interest in the development of linkers that can be cleaved under specific conditions, allowing for the controlled release of a conjugated molecule. nih.govresearchgate.net This is particularly important in applications like drug delivery, where an active agent needs to be released from its carrier (e.g., an antibody) once it reaches the target site. nih.gov

This compound is an ideal scaffold for the development of such "smart" linkers. By incorporating cleavable moieties into the cadaverine backbone or by modifying the terminal amine, a variety of stimuli-responsive linkers can be created. rsc.org These linkers could be designed to respond to triggers specific to the target environment, such as changes in pH, redox potential, or the presence of specific enzymes. nih.govnih.gov

| Cleavage Strategy | Trigger | Description | Potential Application |

| pH-Sensitive | Low pH (e.g., in endosomes/lysosomes) | Incorporates acid-labile groups like hydrazones, which are stable at neutral pH but cleave in acidic environments. nih.gov | Release of cytotoxic drugs from ADCs inside cancer cells. |

| Redox-Sensitive | High glutathione (B108866) concentration (intracellular) | Contains a disulfide bond that is cleaved by the high concentration of reducing agents like glutathione inside cells compared to the bloodstream. | Intracellular release of probes or therapeutic agents. |

| Enzyme-Sensitive | Specific enzymes (e.g., proteases) | Includes a peptide sequence that can be specifically recognized and cleaved by enzymes that are overexpressed in target tissues, such as tumors. nih.gov | Targeted drug release at sites of specific enzymatic activity. |

| Photo-cleavable | Light of a specific wavelength | Contains a photolabile group that breaks upon irradiation, allowing for precise spatial and temporal control over cargo release. nih.gov | Spatiotemporally controlled release of signaling molecules in research. |

The development of reversible linkers, which allow for the capture and subsequent release of biomolecules, is another promising area. nih.gov An N-Fmoc-cadaverine-based linker could be designed to first bind a target and then be gently cleaved to release it for further analysis, aiding in functional glycomics and proteomics. nih.gov

Exploration of New Reactivity Modes and Synthetic Transformations for Expanded Utility

The current utility of this compound is largely defined by the reactivity of its terminal primary amine. To expand its application, future research could focus on exploring novel reactivity modes and synthetic transformations of the cadaverine backbone itself.

One avenue of exploration is the development of "safety-catch" linkers. In this approach, the linker is initially stable but can be "activated" by a specific chemical transformation, rendering it susceptible to cleavage. nih.gov For example, an aryl hydrazine (B178648) derivative of the cadaverine linker could be synthesized. This linker would be stable during Fmoc-based synthesis but could be activated by mild oxidation to a reactive acyl diazene (B1210634) intermediate, which can then react with various nucleophiles. researchgate.net

Furthermore, the principles of organometallic chemistry could be applied to create novel derivatives. For instance, Fmoc-protected amino acids have been converted into organozinc reagents, which can then participate in palladium-catalyzed coupling reactions to form new carbon-carbon bonds. rsc.org A similar strategy applied to a suitably modified N-Fmoc-cadaverine derivative could open up a vast new chemical space for creating highly functionalized and structurally complex linkers for specialized applications.

Computational Design and Prediction of this compound Derived Systems for Rational Design

Computational chemistry and molecular modeling offer powerful tools for the rational design of new molecules and for predicting their behavior. These approaches can accelerate the development of next-generation linkers derived from this compound by predicting their properties before undertaking complex and costly synthesis.

For example, electronic structure calculations can be used to predict key chemical properties, such as the pKa of the amine groups. nih.gov This is crucial for designing linkers that are selectively protonated or deprotonated depending on the pH of their environment, which can influence their binding to target receptors or their reactivity. nih.gov By computationally modeling derivatives with different substituents, researchers can fine-tune the pKa to match the desired physiological conditions.